ENT 25,962

Description

Properties

CAS No. |

118-43-4 |

|---|---|

Molecular Formula |

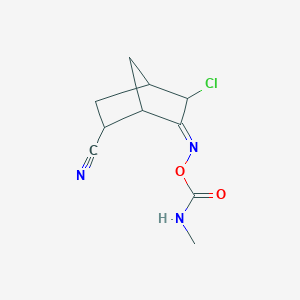

C10H12ClN3O2 |

Molecular Weight |

241.67 g/mol |

IUPAC Name |

[(E)-(3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+ |

InChI Key |

QCQPGRMMDFIQMB-NTEUORMPSA-N |

SMILES |

CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |

Isomeric SMILES |

CNC(=O)O/N=C/1\C2CC(C1Cl)CC2C#N |

Canonical SMILES |

CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |

Other CAS No. |

15271-41-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Union Carbide UC-20047 is synthesized by contacting a solution of chromocene with partially dehydroxylated silica. The preparation involves the use of various solvents such as pentane, toluene, heptane, and dichloromethane, which are dried and freshly distilled under argon. The silica support is partially dehydroxylated at 700°C .

Industrial Production Methods

The industrial production of Union Carbide UC-20047 involves large-scale preparation of the silica-supported chromocene catalyst. This process requires precise control of reaction conditions, including the density of hydroxyl groups on the silica support, which influences the activity of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Union Carbide UC-20047 undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form different chromium species.

Reduction: Reduction reactions can lead to the formation of chromium hydrides.

Substitution: Substitution reactions involve the replacement of ligands on the chromium center.

Common Reagents and Conditions

Common reagents used in reactions with Union Carbide UC-20047 include ethylene, hydrogen, and various solvents. The reactions typically occur under inert atmospheres, such as argon, and at controlled temperatures .

Major Products

The major products formed from reactions involving Union Carbide UC-20047 are chromium alkyl species and polyethylene. The polymerization of ethylene through a Cossee-Arlman-type mechanism is a key reaction facilitated by this catalyst .

Scientific Research Applications

Union Carbide UC-20047 has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in ethylene polymerization, leading to the production of polyethylene.

Medicine: Research into its use in drug delivery systems and other medical applications.

Industry: Widely used in the production of high-density polyethylene, which is a common plastic material

Mechanism of Action

The mechanism of action of Union Carbide UC-20047 involves the formation of monomeric surface-supported chromium hydrides, which are the active sites of the catalyst. These sites are formed in the presence of grafted and adsorbed chromocene as well as residual surface hydroxyl groups. The chromium hydrides initiate polymerization by inserting ethylene through a Cossee-Arlman-type mechanism .

Comparison with Similar Compounds

Q & A

Q. How can researchers design experiments to study trends in corporate-academic collaborations like ENT 25,962?

Methodological Answer: Experimental design should focus on identifying variables such as collaboration frequency, funding sources, and research outputs. Use longitudinal data analysis to track changes over time (e.g., this compound’s rise from 12,672 partnerships in 2012 to 25,962 in 2016). Incorporate mixed-methods approaches: quantitative metrics (publication counts, citation indices) and qualitative insights (case studies of successful collaborations). Ensure alignment with frameworks like BERT for natural language processing of unstructured collaboration data .

Q. What data management strategies are critical for studies involving large-scale collaboration datasets (e.g., this compound)?

Methodological Answer: Develop a data management plan (DMP) outlining storage, sharing, and ethical compliance. Use structured repositories (e.g., Figshare, Mendeley Data) for raw data, and employ tools like Google Dataset Search for metadata tagging. Avoid over-reliance on proprietary platforms; prioritize open-access formats. Reference guidelines from institutional ethics boards and ERC projects for data anonymization and reproducibility .

How should researchers formulate a precise research question for analyzing collaboration patterns in this compound?

Methodological Answer: Frame questions around specific variables (e.g., “How do funding models affect publication quality in corporate-academic partnerships?”). Use the “PICOT” framework (Population, Intervention, Comparison, Outcome, Time) to ensure clarity. Avoid vague terms; instead of “impact,” specify metrics like “co-authorship frequency” or “patent filings.” Ground the question in existing literature to identify gaps .

Q. What ethical considerations apply to studies using partnership data like this compound?

Methodological Answer: Address confidentiality agreements, intellectual property rights, and informed consent for interviews/surveys. Use anonymized identifiers for corporate partners and adhere to GDPR or institutional review board (IRB) protocols. Include ethics statements in publications, detailing data access limitations and conflict of interest disclosures .

Advanced Research Questions

Q. How can researchers resolve contradictions in findings about collaboration efficacy (e.g., this compound’s growth vs. declining corporate R&D output)?

Methodological Answer: Apply dialectical analysis to identify principal contradictions (e.g., corporate cost-cutting vs. academic innovation goals). Use regression models to isolate confounding variables (e.g., sector-specific trends). Triangulate results with qualitative interviews to contextualize quantitative disparities. Cite frameworks like Mao’s principal contradiction theory to structure argumentation .

Q. What methodologies integrate qualitative and quantitative data in this compound-related studies?

Methodological Answer: Deploy mixed-method designs:

- Quantitative: Bibliometric analysis of co-authored papers, patent databases.

- Qualitative: Thematic coding of partnership agreements or focus group transcripts. Use tools like NVivo for qualitative data and R/Python for statistical modeling. Ensure methodological transparency by publishing codebooks and interview guides as appendices .

Q. How can reproducibility be ensured in studies replicating this compound’s collaboration models?

Methodological Answer: Document all protocols in open-access repositories (e.g., OSF). Share raw data, code, and pre-registered hypotheses. Use version control (e.g., Git) for iterative analyses. Validate findings through cross-sector replication (e.g., comparing this compound with non-indexed collaborations). Reference FAIR principles (Findable, Accessible, Interoperable, Reusable) in the DMP .

Q. What analytical frameworks address interdisciplinary challenges in this compound research?

Methodological Answer: Apply systems theory to map stakeholder interactions (corporations, academia, policymakers). Use network analysis to visualize collaboration clusters and knowledge flow. For policy implications, employ cost-benefit analysis or SWOT (Strengths, Weaknesses, Opportunities, Threats). Cite extended essay guidelines for structuring arguments around hypothesis testing .

Q. How can researchers conduct longitudinal studies on this compound-like collaborations without dataset bias?

Methodological Answer: Use stratified sampling to include diverse sectors (e.g., biotech, AI) and geographic regions. Address survivorship bias by tracking both active and dissolved partnerships. Apply time-series analysis with controls for macroeconomic factors (e.g., R&D funding cycles). Publish negative results to mitigate publication bias .

Methodological Best Practices

- Data Presentation: Place large datasets (e.g., this compound’s annual partnership counts) in appendices, with summarized tables/figures in the main text .

- Literature Review: Systematically compare findings with prior studies using PRISMA guidelines, highlighting how this compound’s scale alters existing paradigms .

- Peer Review: Pre-submit manuscripts to preprint servers (e.g., arXiv) for community feedback. Address reviewer critiques about generalizability by clarifying sample limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.